2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, amino, and triazinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to form anthracenesulfonic acid. This is followed by a series of reactions involving chlorination, amination, and triazine ring formation. The final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazinyl and sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and amino derivatives, which can be further used in different applications.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The triazinyl group is also involved in the compound’s activity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Triazinyl compounds: These compounds have a triazinyl ring but may lack the sulfonic acid or amino groups.
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt apart is its combination of multiple functional groups, which confer unique chemical properties and a wide range of applications.
Properties
CAS No. |
72829-24-4 |
---|---|
Molecular Formula |
C30H19ClN7Na3O11S3 |
Molecular Weight |
854.1 g/mol |
IUPAC Name |
trisodium;1-amino-4-[3-[[4-chloro-6-(2-methyl-4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H22ClN7O11S3.3Na/c1-13-10-15(50(41,42)43)7-8-18(13)34-29-36-28(31)37-30(38-29)35-19-11-14(6-9-21(19)51(44,45)46)33-20-12-22(52(47,48)49)25(32)24-23(20)26(39)16-4-2-3-5-17(16)27(24)40;;;/h2-12,33H,32H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,34,35,36,37,38);;;/q;3*+1/p-3 |
InChI Key |
GDGCDFSPBXJJSF-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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